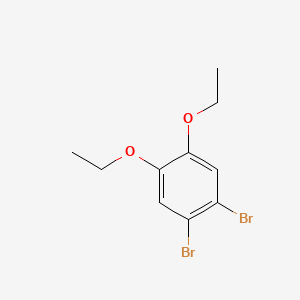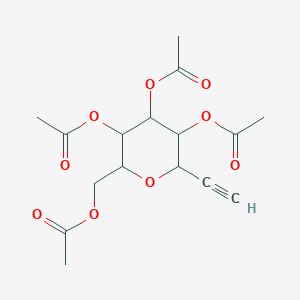
2-(6-Chloro-4-methylpyridin-2-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Chloro-4-methylpyridin-2-yl)morpholine is a heterocyclic compound with the molecular formula C10H13ClN2O. It is characterized by the presence of a morpholine ring attached to a chlorinated methylpyridine moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-4-methylpyridin-2-yl)morpholine typically involves the reaction of 6-chloro-4-methylpyridine with morpholine under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to scale up the synthesis while maintaining the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
2-(6-Chloro-4-methylpyridin-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of the reduced amine.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-(6-Chloro-4-methylpyridin-2-yl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic properties
Mecanismo De Acción
The mechanism of action of 2-(6-Chloro-4-methylpyridin-2-yl)morpholine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of bacterial cell wall synthesis or interference with DNA replication .
Comparación Con Compuestos Similares
Similar Compounds
4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
2-(6-Chloro-4-methylpyridin-2-yl)ethanol: Similar but with an ethanol group instead of a morpholine ring.
Uniqueness
2-(6-Chloro-4-methylpyridin-2-yl)morpholine is unique due to its specific combination of a morpholine ring and a chlorinated methylpyridine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C10H13ClN2O |
|---|---|
Peso molecular |
212.67 g/mol |
Nombre IUPAC |
2-(6-chloro-4-methylpyridin-2-yl)morpholine |
InChI |
InChI=1S/C10H13ClN2O/c1-7-4-8(13-10(11)5-7)9-6-12-2-3-14-9/h4-5,9,12H,2-3,6H2,1H3 |
Clave InChI |
IVPXJNBPAWCPPE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=C1)Cl)C2CNCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(3-chlorobenzyl)-8-(3-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14088377.png)
![7-Chloro-1-(3,4-dimethoxyphenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088383.png)
![2-[(10S)-1,5,6,8,12-pentazatricyclo[8.4.0.02,7]tetradeca-2,4,6-trien-4-yl]phenol](/img/structure/B14088389.png)

![Methyl 4-[3,9-dioxo-2-(2-phenylethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14088395.png)
![7-Chloro-1-(3-methoxyphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088403.png)

![methyl (2R)-3-(2-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B14088422.png)

![6-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B14088435.png)
![6-Methoxy-2-[2-(morpholin-4-yl)ethyl]-1-[3-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088442.png)

